molecular formula C10H4ClF2NO2 B3016878 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid CAS No. 902742-65-8

4-Chloro-6,8-difluoroquinoline-2-carboxylic acid

Cat. No.: B3016878
CAS No.: 902742-65-8
M. Wt: 243.59
InChI Key: ZDXDOOIPFXQOFM-UHFFFAOYSA-N
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Description

4-Chloro-6,8-difluoroquinoline-2-carboxylic acid (CAS 902742-65-8) is a high-purity, solid quinoline derivative with a molecular formula of C10H4ClF2NO2 and a molecular weight of 243.59 g/mol . This compound is characterized by a quinoline core structure functionalized with a carboxylic acid group at the 2-position and chlorine and fluorine substituents, which make it a versatile and valuable building block in medicinal chemistry and pharmaceutical research . Its primary research application is as a key synthetic intermediate, where the reactive 4-chloro and 2-carboxylic acid groups allow for further derivatization, such as nucleophilic substitution or amide coupling, to create a diverse library of novel compounds for biological screening . The specific pattern of fluorine atoms is of particular interest for the development of fluorinated quinolone analogues, a class of molecules with broad therapeutic potential. Researchers are advised to handle this material with care, as it carries the safety signal word "Warning" and has associated hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Appropriate personal protective equipment should be worn. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. It must be stored under an inert atmosphere at 2-8°C to maintain stability .

Properties

IUPAC Name

4-chloro-6,8-difluoroquinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClF2NO2/c11-6-3-8(10(15)16)14-9-5(6)1-4(12)2-7(9)13/h1-3H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXDOOIPFXQOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=CC(=N2)C(=O)O)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid involves several steps, including cyclization, halogenation, and fluorination reactions. One common method involves the treatment of perchloroquinoline with cesium fluoride in dimethyl sulfoxide (DMSO) at 100°C, resulting in a mixture of fluorinated quinoline derivatives . Another approach involves the reaction of anthranilic acid derivatives under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of 4-Chloro-6,8-difluoroquinoline-2-carboxylic Acid and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group
4-Chloro-6,8-difluoroquinoline-2-carboxylic acid 902742-65-8 C₁₀H₄ClF₂NO₂ 243.59 Cl (C4), F (C6/C8) Carboxylic acid (C2)
Ethyl 4-chloro-5,7-difluoroquinoxaline-3-carboxylate 1823183-36-3 C₁₁H₇ClF₂N₂O₂ 272.64 Cl (C4), F (C5/C7) Ester (C3)
Methyl 4-chloro-6,8-dimethyl-quinoline-2-carboxylate 905807-64-9 C₁₃H₁₂ClNO₂ 249.69 Cl (C4), CH₃ (C6/C8) Ester (C2)
2-Chloro-6,8-difluoroquinoline 394-68-3 C₉H₃ClF₂N 198.58 Cl (C2), F (C6/C8) None
Key Observations:

Ring System Differences: The quinoxaline derivative (CAS 1823183-36-3) replaces the quinoline nitrogen with a second aromatic nitrogen, altering electronic properties and reactivity .

Functional Groups: The carboxylic acid group in the target compound enhances polarity and hydrogen-bonding capacity compared to esters (e.g., CAS 905807-64-9) or non-acid derivatives (e.g., CAS 394-68-3) .

Substituent Effects : Fluorine atoms (electron-withdrawing) in the target compound increase electrophilicity compared to methyl groups (electron-donating) in CAS 905807-64-9, influencing solubility and metabolic stability .

Biological Activity

4-Chloro-6,8-difluoroquinoline-2-carboxylic acid (CAS No. 902742-65-8) is a synthetic compound belonging to the quinoline family, which has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid is C10H4ClF2NO2C_{10}H_{4}ClF_{2}NO_{2}, with a molecular weight of 243.59 g/mol. The compound features a carboxylic acid functional group, which is critical for its biological activity.

PropertyValue
Molecular FormulaC₁₀H₄ClF₂NO₂
Molecular Weight243.59 g/mol
CAS Number902742-65-8
PurityNot specified
Storage ConditionsInert atmosphere, 2-8°C

Antibacterial Properties

Quinolines, including derivatives like 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid, have been studied for their antibacterial properties. They primarily exert their effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription.

In vitro studies have demonstrated that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, modifications at the C7 position of quinolones have been shown to enhance their antibacterial efficacy against resistant strains of bacteria such as E. coli and Staphylococcus aureus .

Anticancer Activity

Recent research has indicated that quinoline derivatives can also possess anticancer properties. The mechanism often involves the induction of oxidative stress and apoptosis in cancer cells. For example, a related study found that certain quinolone derivatives could inhibit tumor growth by damaging DNA through oxidative mechanisms .

4-Chloro-6,8-difluoroquinoline-2-carboxylic acid may share these properties due to its structural similarities with other active quinolone compounds. It is hypothesized that the presence of the carboxylic acid group enhances binding to target proteins involved in cancer cell proliferation.

Case Studies

  • Antibacterial Efficacy : A study conducted by Arayne et al. investigated various carboxy-substituted quinolone analogs for their antibacterial activity. The results showed that certain modifications led to enhanced efficacy against resistant bacterial strains .
  • Anticancer Mechanism : Research focusing on related compounds demonstrated that they could induce apoptosis in non-small-cell lung cancer (NSCLC) models through increased reactive oxygen species (ROS) generation and activation of stress pathways . This suggests a potential pathway for therapeutic application in cancer treatment.

Q & A

Q. What are the common synthetic routes for preparing 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves halogenation and carboxylation steps. For chlorination, phosphorus oxychloride (POCl₃) under reflux is widely used, as demonstrated in analogous quinazoline derivatives . Fluorination may employ fluorinating agents like Selectfluor or KF in polar aprotic solvents. Carboxylation at the 2-position often utilizes CO₂ insertion via Grignard or organozinc intermediates. Optimization includes monitoring reaction progress by TLC, adjusting solvent polarity (e.g., dichloromethane for intermediate purification), and controlling temperature to minimize side reactions .

Q. Which analytical techniques are critical for characterizing 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid, and how are they applied?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., distinguishing chloro and fluoro groups via coupling constants).
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% as per catalog standards) using C18 columns and UV detection at 254 nm .
  • Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 258.0) .

Q. How should researchers ensure the stability of 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid during storage?

  • Methodological Answer : Store the compound in amber vials under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the carboxylic acid group. Moisture-sensitive intermediates (e.g., chlorinated precursors) require desiccants like silica gel. Stability can be verified via periodic HPLC analysis to detect degradation products .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the fluorination of quinoline derivatives like 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid?

  • Methodological Answer : Regioselective fluorination at the 6- and 8-positions can be achieved using directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) or palladium-catalyzed C–H activation. Computational modeling (DFT) aids in predicting reactive sites, while isotopic labeling (e.g., deuterated analogs) validates mechanistic pathways .

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?

  • Methodological Answer : Cross-validate data using complementary techniques:
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by fluorine’s strong deshielding effects.
  • Elemental Analysis : Confirm empirical formulas conflicting with MS results.
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure .

Q. What methodologies optimize reaction yields in multi-step syntheses of halogenated quinolines?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for fluorination steps to enhance solubility.
  • Catalyst Selection : Use CuI or Pd(PPh₃)₄ to accelerate coupling reactions.
  • Workflow Efficiency : Employ one-pot strategies to reduce intermediate isolation steps, as seen in POCl₃-mediated chlorination .

Q. How can researchers mitigate impurities from residual starting materials or byproducts?

  • Methodological Answer :
  • Chromatographic Purification : Use flash chromatography (silica gel, hexane/EtOAc gradients) or preparative HPLC.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on differential solubility .

Q. What approaches reconcile discrepancies in bioactivity data across studies involving halogenated quinoline derivatives?

  • Methodological Answer :
  • Dose-Response Curves : Standardize assay conditions (e.g., pH, temperature) to compare IC₅₀ values.
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products that may skew activity results.
  • Literature Meta-Analysis : Cross-reference datasets from peer-reviewed studies to identify confounding variables (e.g., solvent effects) .

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